molecular formula C20H25N3OS B14399099 10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL CAS No. 89907-41-5

10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL

Katalognummer: B14399099
CAS-Nummer: 89907-41-5
Molekulargewicht: 355.5 g/mol
InChI-Schlüssel: KTFXVRMKCQWMAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL is a compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. This compound is structurally characterized by a phenothiazine core with a 4-methylpiperazin-1-yl propyl side chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the phenothiazine core or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Wirkmechanismus

The mechanism of action of 10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL is unique due to its specific side chain and the resulting pharmacological profile. Its combination of dopamine and histamine receptor antagonism distinguishes it from other phenothiazine derivatives.

Eigenschaften

CAS-Nummer

89907-41-5

Molekularformel

C20H25N3OS

Molekulargewicht

355.5 g/mol

IUPAC-Name

10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-1-ol

InChI

InChI=1S/C20H25N3OS/c1-21-12-14-22(15-13-21)10-5-11-23-16-6-2-3-8-18(16)25-19-9-4-7-17(24)20(19)23/h2-4,6-9,24H,5,10-15H2,1H3

InChI-Schlüssel

KTFXVRMKCQWMAV-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC(=C42)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.